3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The exact mass of the compound this compound is 456.19435995 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15-6-7-19(31-5)20(14-15)32(29,30)27-12-10-26(11-13-27)21-8-9-22(24-23-21)28-18(4)16(2)17(3)25-28/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYKGRGUPXLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1019103-61-7) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.5 g/mol . The structure includes a pyridazine core substituted with a piperazine ring and a sulfonyl group derived from 2-methoxy-5-methylphenyl, as well as a trimethylpyrazole moiety. The unique combination of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1019103-61-7 |
| Molecular Formula | C19H22N6O3S |
| Molecular Weight | 414.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. Preliminary studies suggest the following potential effects:
1. Antitumor Activity
The compound has shown promise in preclinical models for its ability to inhibit tumor growth. It interacts with specific molecular targets involved in cancer signaling pathways, potentially modulating their activity. For instance, compounds with similar structures have been documented to enhance antitumor effects when combined with established therapies like EGFR inhibitors .
2. Neurological Effects
Preliminary investigations suggest that the compound may have applications in treating neurological disorders. Its structural features allow it to interact with neurotransmitter receptors or enzymes involved in neurochemical signaling. However, detailed pharmacological studies are still required to elucidate these mechanisms.
The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzyme active sites, inhibiting their function.
- Receptor Modulation : The piperazine and pyrazole rings may allow for binding to various receptors, altering their signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
